2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone
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Overview
Description
2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone is a complex organic compound that features a combination of triazole, sulfanyl, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the difluoromethoxy group, and subsequent coupling with the ethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ethanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its triazole and difluorophenyl groups are of particular interest for designing new drugs with improved efficacy and selectivity.
Medicine
Medicinally, 2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone is investigated for its potential therapeutic effects. It may serve as a lead compound for developing treatments for various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluoromethoxy and difluorophenyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its isocyanate functionality.
3,4-Difluorophenylboronic acid: Contains the difluorophenyl group but lacks the triazole and sulfanyl moieties.
Uniqueness
What sets 2-[[5-[4-(Difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
7168-29-8 |
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Molecular Formula |
C19H15F4N3O2S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[5-[4-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C19H15F4N3O2S/c1-2-26-17(11-3-6-13(7-4-11)28-18(22)23)24-25-19(26)29-10-16(27)14-8-5-12(20)9-15(14)21/h3-9,18H,2,10H2,1H3 |
InChI Key |
MBBXLSQSPRTYAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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